3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine is a compound that belongs to the class of silyl-protected amines This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a pyridin-2-amine moiety via a methylene bridge The silyl group serves as a protective group, which can be removed under specific conditions to reveal the free amine
Vorbereitungsmethoden
The synthesis of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine typically involves the protection of the amine group of pyridin-2-amine with a tert-butyldiphenylsilyl group. This can be achieved through the reaction of pyridin-2-amine with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Analyse Chemischer Reaktionen
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The silyl group can be removed under reductive conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl group is replaced by other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids under palladium catalysis.
Wissenschaftliche Forschungsanwendungen
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can be compared with other silyl-protected amines and pyridine derivatives:
3-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine: Similar in structure but with a dimethylsilyl group instead of a diphenylsilyl group.
3-((Trimethylsilyloxy)methyl)pyridin-2-amine: Contains a trimethylsilyl group, which is smaller and less bulky than the tert-butyldiphenylsilyl group.
Pyridin-2-amine: The parent compound without any silyl protection, which is more reactive and less stable compared to its silyl-protected derivatives.
Eigenschaften
Molekularformel |
C22H26N2OSi |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]pyridin-2-amine |
InChI |
InChI=1S/C22H26N2OSi/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-24-21(18)23/h4-16H,17H2,1-3H3,(H2,23,24) |
InChI-Schlüssel |
OUCUPQIQIROYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=C(N=CC=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.